![molecular formula C12H15ClO B13181910 ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene: is an organic compound with a complex structure that includes a benzene ring, a cyclopropyl group, and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethanol, which is then chloromethylated to form 1-(chloromethyl)cyclopropylmethanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chloromethyl group, forming cyclopropylmethoxybenzene.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropylmethoxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. The cyclopropyl group is particularly interesting for its ability to mimic certain biological structures.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The cyclopropyl group can also interact with hydrophobic pockets in proteins, affecting their conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethoxybenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
Chloromethylcyclopropane: Lacks the benzene ring, making it less aromatic and less stable.
Uniqueness
({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene is unique due to the combination of its functional groups. The presence of both a chloromethyl group and a cyclopropyl group on a benzene ring provides a unique set of chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C12H15ClO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
IAQRFELRKGDODY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COCC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


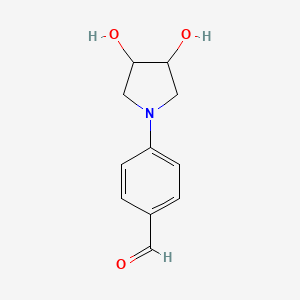
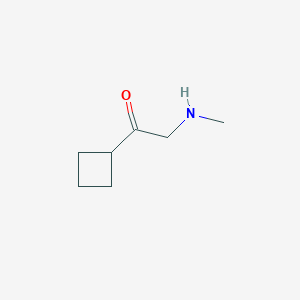
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
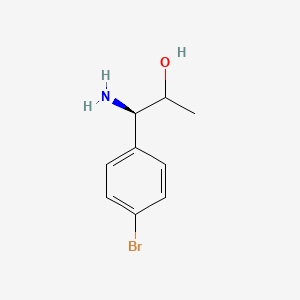
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
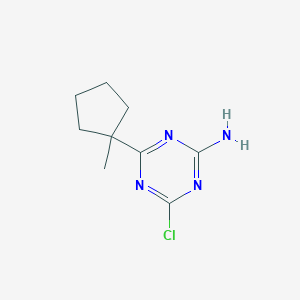
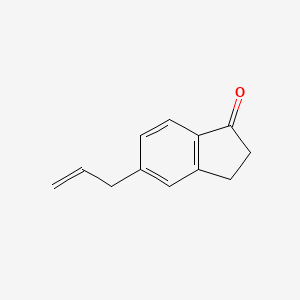
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
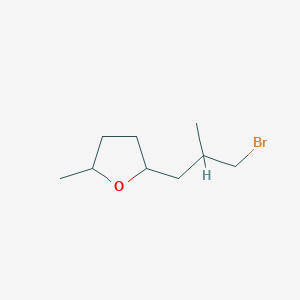
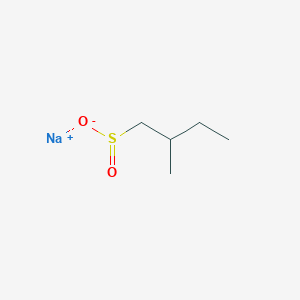
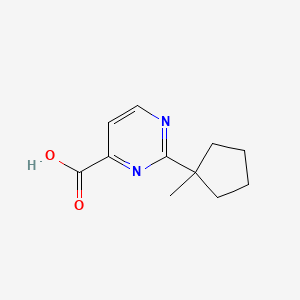

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
